Cas no 2090954-33-7 (3,3-difluoro-2,2-dimethylpentanoic acid)

3,3-difluoro-2,2-dimethylpentanoic acid 化学的及び物理的性質
名前と識別子
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- Pentanoic acid, 3,3-difluoro-2,2-dimethyl-
- 3,3-difluoro-2,2-dimethylpentanoic acid
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- MDL: MFCD30631641
- インチ: 1S/C7H12F2O2/c1-4-7(8,9)6(2,3)5(10)11/h4H2,1-3H3,(H,10,11)
- InChIKey: CCFJMGVBSZFNHW-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(C)(C)C(F)(F)CC
3,3-difluoro-2,2-dimethylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-268163-5.0g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 5g |
$3189.0 | 2023-06-05 | |
Enamine | EN300-268163-0.05g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 0.05g |
$256.0 | 2023-09-11 | |
Enamine | EN300-268163-1g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 1g |
$1100.0 | 2023-09-11 | |
A2B Chem LLC | AV95536-1g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 1g |
$1193.00 | 2024-04-20 | |
A2B Chem LLC | AV95536-2.5g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 2.5g |
$2304.00 | 2024-04-20 | |
A2B Chem LLC | AV95536-10g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 10g |
$5013.00 | 2024-04-20 | |
1PlusChem | 1P01B2PC-500mg |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 500mg |
$989.00 | 2025-03-19 | |
1PlusChem | 1P01B2PC-5g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 5g |
$3579.00 | 2025-03-19 | |
A2B Chem LLC | AV95536-5g |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 5g |
$3392.00 | 2024-04-20 | |
1PlusChem | 1P01B2PC-250mg |
3,3-difluoro-2,2-dimethylpentanoic acid |
2090954-33-7 | 95% | 250mg |
$642.00 | 2025-03-19 |
3,3-difluoro-2,2-dimethylpentanoic acid 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
3,3-difluoro-2,2-dimethylpentanoic acidに関する追加情報
3,3-Difluoro-2,2-dimethylpentanoic Acid (CAS No. 2090954-33-7): Properties, Applications, and Market Insights
3,3-Difluoro-2,2-dimethylpentanoic acid (CAS No. 2090954-33-7) is a fluorinated carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoro-dimethyl substitution pattern, offers remarkable chemical stability and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, traits highly sought after in drug discovery.
The molecular structure of 3,3-difluoro-2,2-dimethylpentanoic acid features a pentanoic acid backbone with two fluorine atoms at the 3-position and two methyl groups at the 2-position. This configuration not only influences its physical properties—such as melting point and solubility—but also its reactivity in nucleophilic substitution and condensation reactions. Researchers often explore its use in the synthesis of fluorinated bioactive molecules, a trending topic in medicinal chemistry due to the growing demand for compounds with improved pharmacokinetic profiles.
In recent years, the application of 3,3-difluoro-2,2-dimethylpentanoic acid has expanded into the development of small-molecule inhibitors and protease inhibitors, aligning with the surge in interest around targeted therapies for diseases like cancer and viral infections. Its ability to act as a building block for fluorinated analogs of known drugs has positioned it as a key player in the quest for next-generation therapeutics. This trend is further amplified by the rise of AI-driven drug discovery, where fluorinated compounds are frequently flagged for their potential.
From an industrial perspective, the demand for 3,3-difluoro-2,2-dimethylpentanoic acid is closely tied to advancements in green chemistry and sustainable synthesis methods. Companies are increasingly investing in eco-friendly fluorination techniques to meet regulatory standards and reduce environmental impact. This compound’s compatibility with catalytic fluorination processes makes it a candidate for scalable production, addressing the global push for sustainable chemical manufacturing.
Market analysts highlight the growing role of 3,3-difluoro-2,2-dimethylpentanoic acid in the pharmaceutical intermediates sector, with projections indicating steady growth due to its versatility. The compound’s applications extend to agrochemicals, where fluorinated molecules are prized for their pest-resistant properties. As the agriculture industry seeks solutions to climate-resistant crops, derivatives of this acid could play a pivotal role in formulating next-gen crop protection agents.
For researchers and procurement specialists, understanding the synthetic routes to 3,3-difluoro-2,2-dimethylpentanoic acid is critical. Common methods involve the fluorination of precursor ketones or the hydrolysis of fluorinated esters. Recent publications have explored enzymatic approaches to its synthesis, tapping into the biocatalysis trend that dominates modern organic chemistry discussions. These innovations align with the broader industry shift toward enzyme-mediated transformations as a cost-effective and selective alternative to traditional methods.
Storage and handling of 3,3-difluoro-2,2-dimethylpentanoic acid require standard precautions for carboxylic acids, including moisture-free environments and inert atmospheres to prevent degradation. Its stability under ambient conditions makes it a practical choice for industrial applications, though users should consult safety data sheets for specific guidelines. This practicality contributes to its appeal in high-throughput screening libraries, where stable, modular building blocks are essential.
Looking ahead, the trajectory for 3,3-difluoro-2,2-dimethylpentanoic acid appears robust, driven by interdisciplinary demand. Whether in the design of fluorinated peptidomimetics or as a template for metal-organic frameworks (MOFs), its utility spans multiple cutting-edge fields. As synthetic methodologies evolve and the emphasis on structural diversity in drug discovery intensifies, this compound is poised to remain a staple in the chemist’s toolkit.
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